3'-Bis22ATP
Description
3'-Bis22ATP is a divalent ATP analogue synthesized by linking two ATP molecules via esterification of their 3'(2')-hydroxyl groups to a linear dicarboxylic acid, 3,3'-dithiobis[N-(5-carboxypentyl)-propionamide]. This linkage introduces 22 atoms (~2.8 nm) between the ribose oxygens, enabling its use as a crosslinking agent in structural studies of myosin proteins .
Key structural features:
- Molecular linkage: Ester bonds at 3'(2')-OH positions.
- Functional role: Forms stable vanadate-bis22ADP complexes at myosin active sites, facilitating dimerization of myosin subfragment 1 (SF1) and heavy meromyosin (HMM). This crosslinking provides insights into myosin head orientation and active site localization .
- Applications: Critical in elucidating the spatial arrangement of myosin heads in Limulus muscle filaments and probing enzymatic mechanisms .
Properties
CAS No. |
104693-47-2 |
|---|---|
Molecular Formula |
C38H61N12O21P3S2 |
Molecular Weight |
1179 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate |
InChI |
InChI=1S/C38H61N12O21P3S2/c1-3-23(52)41-13-9-5-7-11-25(54)68-31-21(15-51)66-37(29(31)56)47-17-43-27-33(39)45-19-49(35(27)47)75-76-50-20-46-34(40)28-36(50)48(18-44-28)38-30(57)32(69-26(55)12-8-6-10-14-42-24(53)4-2)22(67-38)16-65-73(61,62)71-74(63,64)70-72(58,59)60/h17-22,29-32,35-38,51,56-57H,3-16,39-40H2,1-2H3,(H,41,52)(H,42,53)(H,61,62)(H,63,64)(H2,58,59,60)/t21-,22-,29-,30-,31-,32-,35?,36?,37+,38+/m1/s1 |
InChI Key |
QUIKTLUMMZOFEM-AHPLQVIFSA-N |
SMILES |
CCC(=O)NCCCCCC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCNC(=O)CC)O)N)N)CO |
Isomeric SMILES |
CCC(=O)NCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]1O)N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)[C@@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCNC(=O)CC)O)N)N)CO |
Canonical SMILES |
CCC(=O)NCCCCCC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCNC(=O)CC)O)N)N)CO |
Synonyms |
3'-bis22ATP 3,3'-dithiobis(3'-O-6-(propionylamino)hexanoyl)adenosine 5'-triphosphate |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3'-Bis22ATP involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core purine structure, followed by the sequential addition of various functional groups. Industrial production methods may involve the use of automated synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like dithiothreitol, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3'-Bis22ATP has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NADP Derivatives (2'-NADP, 3'-NADP, 3'-NAADP)
Structural and Functional Differences :
- Modification site : NADP derivatives are phosphorylated at the 2' or 3' ribose position (e.g., 3'-NADP vs. 2'-NADP), altering redox cofactor specificity .
- Analytical methods :
- Mass spectrometry (MS) : 3'-NADP exhibits distinct molecular weight (MW) and fragmentation patterns compared to 2'-NADP, with variations in peak intensity under different conditions .
- NMR : 2D NMR reveals differences in chemical shifts, particularly in the ribose and adenine regions, reflecting structural isomerism .
- Biological role: 3'-NAADP is a potent calcium-signaling molecule, unlike bis22ATP, which is non-metabolic and used primarily as a structural probe .
Table 1: Key Features of NADP Derivatives vs. 3'-Bis22ATP
2-Thio Derivatives of ATP
Structural and Functional Differences :
- Modification : Substitution at the 2-position with alkylthio groups (e.g., 2-methylthio-ATP) enhances metabolic stability and alters substrate specificity for kinases .
- Analytical data: HPLC: 2-thio-ATP derivatives show distinct retention times compared to unmodified ATP due to hydrophobicity changes . Synthesis: Achieved via alkylation of 2-thioadenosine followed by phosphorylation, differing from the esterification strategy used for bis22ATP .
- Biological activity : Retains ATP-like activity in some enzymes but with reduced hydrolysis rates, contrasting with bis22ATP’s irreversible crosslinking function .
2-Ethynyl-ATP (2-EATP)
Structural and Functional Differences :
- Modification : Ethynyl group at the 2-position creates a rigid, linear structure, enhancing binding to ATP-dependent enzymes like kinases .
- Applications : Used in enzymatic assays to study cancer and neurological disorders, unlike bis22ATP’s structural biology focus .
- Purity : Commercial preparations contain ~6% 2-Ethynyl-ADP, highlighting stability challenges absent in bis22ATP .
ATP Dimers in Crosslinking Studies
Comparison with Bis22ATP :
- Bis-ATP analogues : Most ATP dimers (e.g., bis-ATP-S-S) target cysteine residues, whereas bis22ATP exploits vanadate-mediated inactivation for covalent crosslinking .
- Stokes radius: Bis22ATP-linked SF1 dimers exhibit similar Stokes radii to monomers, suggesting side-by-side head alignment, unlike end-to-end dimers .
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
